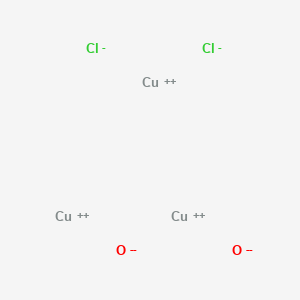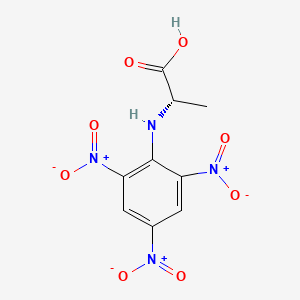
(2S)-2-(2,4,6-trinitroanilino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is an organic compound characterized by the presence of a trinitroaniline group attached to a propanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,4,6-trinitroanilino)propanoic acid typically involves the nitration of aniline derivatives followed by coupling with a propanoic acid derivative. The nitration process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The subsequent coupling reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors equipped with temperature control systems to handle the exothermic nature of the nitration reaction. The coupling step can be scaled up using continuous flow reactors to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
(2S)-2-(2,4,6-trinitroanilino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of trinitrobenzoic acid derivatives.
Reduction: Formation of triaminopropanoic acid derivatives.
Substitution: Formation of halogenated trinitroaniline derivatives.
科学的研究の応用
(2S)-2-(2,4,6-trinitroanilino)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (2S)-2-(2,4,6-trinitroanilino)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby altering their function.
類似化合物との比較
Similar Compounds
2,4,6-Trinitroaniline: Similar in structure but lacks the propanoic acid moiety.
2,4-Dinitrophenol: Contains two nitro groups and is known for its use as a pesticide and herbicide.
2,4,6-Trinitrotoluene (TNT): A well-known explosive compound with three nitro groups attached to a toluene ring.
Uniqueness
(2S)-2-(2,4,6-trinitroanilino)propanoic acid is unique due to the presence of both the trinitroaniline and propanoic acid functionalities, which confer distinct chemical reactivity and potential biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.
特性
CAS番号 |
1036-11-9 |
|---|---|
分子式 |
C9H8N4O8 |
分子量 |
300.18 g/mol |
IUPAC名 |
(2S)-2-(2,4,6-trinitroanilino)propanoic acid |
InChI |
InChI=1S/C9H8N4O8/c1-4(9(14)15)10-8-6(12(18)19)2-5(11(16)17)3-7(8)13(20)21/h2-4,10H,1H3,(H,14,15)/t4-/m0/s1 |
InChIキー |
AGNQCKMNKBFERZ-BYPYZUCNSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


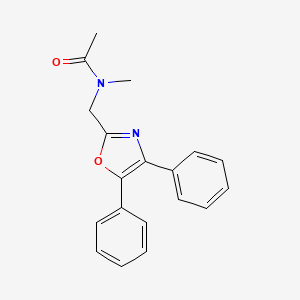

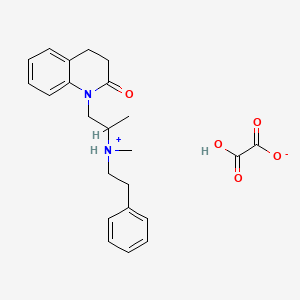
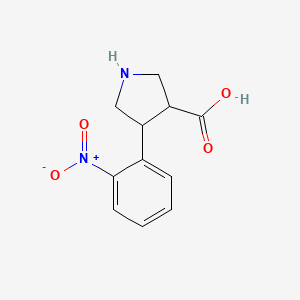

![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
![4,4'-veratrylidenebis[N,N-diethyl-m-toluidine]](/img/structure/B13747058.png)

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)
